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Compound of Interest

Compound Name:
1-(1,3-Benzodioxol-5-

yl)ethanamine

Cat. No.: B055370 Get Quote

This guide provides a comprehensive technical overview of the in silico modeling of 3,4-

Methylenedioxyphenethylamine (MDPEA), a phenethylamine derivative structurally related to

psychoactive compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-

methylenedioxymethamphetamine (MDMA).[1] It is intended for researchers, scientists, and

drug development professionals interested in the computational analysis of this and similar

molecules.

MDPEA, also known as homopiperonylamine, is the 3,4-methylenedioxy derivative of

phenethylamine.[1] While oral administration in humans has shown it to be inactive at certain

doses, likely due to extensive first-pass metabolism by monoamine oxidase (MAO), its potential

for activity when combined with an MAO inhibitor or at higher doses makes it a subject of

scientific interest.[1] In silico modeling offers a powerful, resource-efficient approach to predict

its physicochemical properties, receptor interactions, metabolic fate, and potential biological

effects.

Physicochemical Properties
A foundational step in any in silico analysis is the characterization of the molecule's

physicochemical properties. These parameters are crucial for predicting its absorption,

distribution, metabolism, and excretion (ADME) profile.
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Property Value Reference(s)

Molecular Formula C₉H₁₁NO₂ [1]

Molar Mass 165.192 g·mol⁻¹ [1]

Predicted logP 1.2 [1]

Appearance White to off-white powder [2]

Melting Point 118 - 122 °C [2]

Water Solubility Slightly soluble [2]

SMILES
C1OC2=C(O1)C=C(C=C2)CC

N
[1]

InChI Key
RRIRDPSOCUCGBV-

UHFFFAOYSA-N
[1]

Predicted Receptor Binding Profile &
Pharmacodynamics
While specific binding data for MDPEA is limited, its structural similarity to MDMA allows for

informed predictions about its primary molecular targets. The main targets are expected to be

monoamine transporters and receptors. Computational models, validated with data from

analogous compounds, can predict these interactions.

The following table summarizes binding affinity data (Kᵢ in nM) for the closely related compound

MDMA, providing a predictive basis for MDPEA's potential targets.
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Target MDMA Kᵢ (nM)
Predicted MDPEA
Interaction

Reference(s)

Serotonin Transporter

(SERT)
> 5-HT Uptake Primary Target [3]

Norepinephrine

Transporter (NET)

77.4 ± 3.4 (Release

EC₅₀)
Likely Target [4]

Dopamine Transporter

(DAT)

376 ± 16 (Release

EC₅₀)
Likely Target [4]

5-HT₂A Receptor
Low micromolar

affinity
Potential Target [4]

5-HT₂B Receptor 500 Potential Target [4]

α₂-Adrenoceptors Moderate Affinity Potential Target [3]

Histamine H₁

Receptors
Moderate Affinity Potential Target [3]

Muscarinic M₁

Receptors
Moderate Affinity Potential Target [3]

In Silico Modeling & Experimental Protocols
Computational modeling is essential for predicting and analyzing the interactions of small

molecules like MDPEA with biological targets. Key methodologies include molecular docking,

molecular dynamics simulations, and quantitative structure-activity relationship (QSAR)

modeling.[5][6]
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A typical workflow for the in silico modeling of a small molecule.

Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

This method is crucial for understanding binding mechanisms and for virtual screening.

Ligand Preparation:

Obtain the 2D structure of MDPEA (e.g., from its SMILES string).

Convert the 2D structure to a 3D conformation using a program like Open Babel.

Perform energy minimization using a suitable force field (e.g., MMFF94).

Assign partial charges (e.g., Gasteiger charges).
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Target Preparation:

Download the 3D structure of the target protein (e.g., human serotonin transporter,

hSERT) from the Protein Data Bank (PDB).

Remove water molecules and any co-crystallized ligands.

Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges).

Define the binding site (pocket) for docking, often based on the location of a co-

crystallized ligand or known active site residues.[7]

Docking Simulation:

Use a docking program such as AutoDock Vina or Glide.

Define a grid box that encompasses the entire binding site. The grid dimensions should be

large enough to allow the ligand to move freely.[7]

Run the docking algorithm, which will explore various conformations and orientations of

the ligand within the binding site and score them based on a scoring function.

Analysis:

Analyze the resulting poses based on their predicted binding affinity (e.g., kcal/mol).

Visualize the top-ranked poses to identify key molecular interactions (e.g., hydrogen

bonds, hydrophobic interactions, π-π stacking) with critical amino acid residues, such as

Asp98 and Tyr95 in hSERT.[8]

Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of a ligand-protein complex over

time, offering a more realistic representation than static docking poses.[9][10]

System Setup:

Start with a high-ranking pose from molecular docking.
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Place the ligand-protein complex in a simulation box of appropriate dimensions.

Solvate the system by adding a predefined water model (e.g., TIP3P).

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.

Minimization and Equilibration:

Perform energy minimization on the entire system to remove steric clashes.

Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the

protein and ligand atoms (NVT ensemble).

Run a simulation at constant pressure to allow the system density to equilibrate (NPT

ensemble).

Production Run:

Run the main simulation for a significant duration (e.g., 100-500 ns) without restraints.

Trajectory data (atomic positions, velocities, and energies) is saved at regular intervals.

Trajectory Analysis:

Calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and

ligand over time.

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Analyze intermolecular interactions (e.g., hydrogen bonds) to determine their stability

throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR)
Protocol
QSAR models correlate the chemical structure of a series of compounds with their biological

activity, enabling the prediction of activity for new, untested molecules.[11]

Dataset Curation:
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Compile a dataset of phenethylamine derivatives with known experimental activity (e.g.,

IC₅₀ or Kᵢ values for SERT inhibition).[12]

Split the dataset into a training set (for model building) and a test set (for validation).

Descriptor Calculation:

For each molecule, calculate a range of molecular descriptors (e.g., constitutional,

topological, geometric, electronic) using software like PaDEL-Descriptor or RDKit.

Model Building:

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares

(PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to

build a mathematical model that correlates the descriptors with biological activity.

Model Validation:

Validate the model's predictive power using the test set and statistical metrics like the

coefficient of determination (R²) and Root Mean Square Error (RMSE).

Once validated, the model can be used to predict the activity of MDPEA.

Predicted Signaling and Metabolic Pathways
Based on its structure, MDPEA is expected to function as a monoamine transporter substrate,

leading to competitive reuptake inhibition and promoting the reverse transport (efflux) of

neurotransmitters like serotonin from the presynaptic neuron into the synapse.
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Predicted signaling pathway of MDPEA at the serotonin synapse.

The metabolism of MDPEA is predicted to follow pathways similar to other

methylenedioxyphenethylamines, such as demethylenation, hydroxylation, and potential N-

dealkylation if analogs are considered.[13]
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A predicted metabolic pathway for 3,4-Methylenedioxyphenethylamine.

Conclusion
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In silico modeling provides an indispensable toolkit for the preliminary assessment of novel or

understudied compounds like 3,4-Methylenedioxyphenethylamine. Through techniques such as

molecular docking, MD simulations, and QSAR, researchers can generate testable hypotheses

regarding its pharmacodynamics and metabolic fate. By leveraging data from structurally

related compounds like MDMA, these computational models can achieve a high degree of

predictive accuracy. The methodologies and predictive data outlined in this guide serve as a

foundational resource for further computational and experimental investigation into the

properties and biological activities of MDPEA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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